molecular formula C13H16N4O3S B6509684 N-(2-methoxyethyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896325-27-2

N-(2-methoxyethyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B6509684
CAS No.: 896325-27-2
M. Wt: 308.36 g/mol
InChI Key: LVXMNSROAWFYLM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a sulfanyl acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core. This compound features a methoxyethyl substituent on the acetamide nitrogen and a methyl group at position 7 of the pyrido-triazin ring. The compound’s design aligns with trends in heterocyclic chemistry, where sulfanyl linkages and acetamide moieties are leveraged for enhanced solubility and target binding .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-9-3-4-10-15-12(16-13(19)17(10)7-9)21-8-11(18)14-5-6-20-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXMNSROAWFYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NCCOC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Heterocyclic Core Key Substituents Synthesis Highlights
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one 7-methyl, 2-sulfanyl, N-(2-methoxyethyl) Not explicitly described in evidence
N-(Substituted phenyl)acetamides Benzene Chloro, nitro, methylsulfonyl Acetylation with acetic anhydride
3-({Oxadiazol-2-yl}sulfanyl)propanamides 1,3,4-Oxadiazole Aryl, thiazolylmethyl Hydrazide cyclization with CS₂/KOH
5-(Furan-2-yl)-1,2,4-triazol derivatives 1,2,4-Triazole Furan-2-yl, pyrolium fragment Alkylation with KOH, Paal-Knorr condensation
Coumarin-thiazolidinone acetamides Coumarin + thiazolidinone 4-methylcoumarin, arylidene Mercaptoacetic acid + ZnCl₂ reflux

Key Observations :

  • The target compound’s pyrido-triazin core is distinct from coumarin, oxadiazole, or triazole systems in analogs. This core may influence electronic properties and binding interactions.
  • Sulfanyl (-S-) linkages are common across analogs, often introduced via nucleophilic substitution (e.g., using mercaptoacetic acid or CS₂ ).

Substituent Effects

  • Methoxyethyl Group : Unique to the target compound, this substituent likely enhances solubility compared to phenyl or furyl groups in analogs .
  • Methyl at Position 7 : Similar to the 4-methyl group in coumarin derivatives , this may stabilize the heterocyclic ring or modulate steric effects.

Crystallographic and Structural Analysis

  • Software Tools : SHELXL () is widely used for refining structures of sulfanyl acetamides, as seen in . Bond lengths and angles in the target compound would likely align with standard values (e.g., C–S bond ~1.81 Å, C=O ~1.22 Å) .
  • Intermolecular Interactions : Analogs exhibit hydrogen bonding (e.g., C–H⋯O interactions ), which may stabilize the crystal lattice of the target compound.

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